2-[4-(4-Chloro-3,5-dimethylphenoxy)butylamino]ethanol
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Overview
Description
2-[4-(4-Chloro-3,5-dimethylphenoxy)butylamino]ethanol is a chemical compound with the molecular formula C14H22ClNO2 It is characterized by the presence of a chlorinated phenoxy group attached to a butylamino chain, which is further connected to an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Chloro-3,5-dimethylphenoxy)butylamino]ethanol typically involves the reaction of 4-chloro-3,5-dimethylphenol with butylamine, followed by the introduction of an ethanol group. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like potassium carbonate to facilitate the reaction. The process may involve heating and stirring to ensure complete reaction and high yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and purification techniques such as distillation or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Chloro-3,5-dimethylphenoxy)butylamino]ethanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.
Scientific Research Applications
2-[4-(4-Chloro-3,5-dimethylphenoxy)butylamino]ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-(4-Chloro-3,5-dimethylphenoxy)butylamino]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to changes in cellular processes. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chloro-3,5-dimethylphenoxy)ethanol
- 2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid
- 4-(4-Chloro-3,5-dimethylphenoxy)-2-methylaniline
Uniqueness
2-[4-(4-Chloro-3,5-dimethylphenoxy)butylamino]ethanol is unique due to its specific structure, which combines a chlorinated phenoxy group with a butylamino chain and an ethanol moiety. This unique combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
2-[4-(4-chloro-3,5-dimethylphenoxy)butylamino]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClNO2/c1-11-9-13(10-12(2)14(11)15)18-8-4-3-5-16-6-7-17/h9-10,16-17H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAWCTUUGFUYRIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCCCCNCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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